![molecular formula C24H20O3 B13406093 2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)
2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid: is a complex organic compound characterized by its unique structure, which includes a hexahydro-pyrene moiety attached to a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid typically involves the hydrogenation of pyrene to produce hexahydropyrene, followed by its acylation with benzoic acid derivatives. The hydrogenation process can be controlled to yield specific isomers, with the reaction conditions including the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between aromatic hydrocarbons and biological macromolecules. Its structure makes it a useful probe for investigating the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry
In the industrial sector, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hexahydro-pyrene derivatives and benzoic acid derivatives. Examples include:
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- Galaxolide (4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydro-cyclopenta[g]-isochromene)
Uniqueness
What sets o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid apart is its specific combination of a hexahydro-pyrene moiety with a benzoic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H20O3 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(1,2,3,6,7,8-hexahydropyrene-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C24H20O3/c25-23(18-8-1-2-9-19(18)24(26)27)20-13-16-7-3-5-14-11-12-15-6-4-10-17(20)22(15)21(14)16/h1-2,8-9,11-13H,3-7,10H2,(H,26,27) |
Clé InChI |
YSCURWUTVHWIDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C(=O)C5=CC=CC=C5C(=O)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




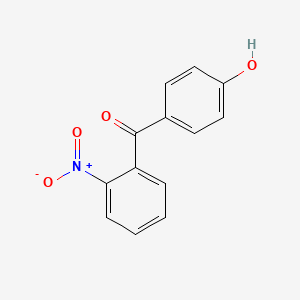
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)


![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
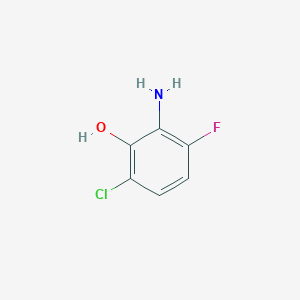
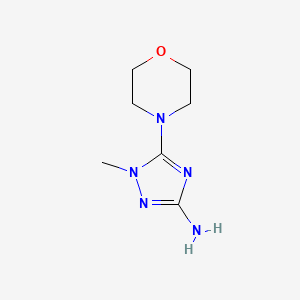
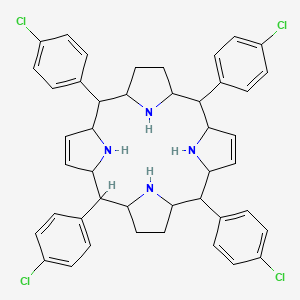

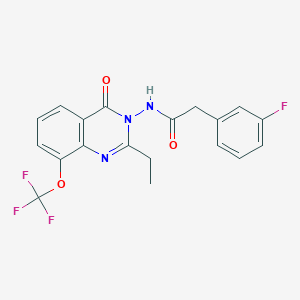

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
